

An In-depth Technical Guide to (Cys47)-HIV-1 tat (47-57)

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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

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This technical guide provides a comprehensive overview of the cell-penetrating peptide (Cys47)-HIV-1 tat (47-57), a valuable tool for intracellular delivery of various cargo molecules. This document details its physicochemical properties, outlines experimental protocols for its application, and illustrates relevant biological pathways and experimental workflows.

Core Properties

The (Cys47)-HIV-1 tat (47-57) peptide is a synthetic derivative of the trans-activating transcriptional activator (Tat) protein from Human Immunodeficiency Virus 1 (HIV-1). The addition of a cysteine residue at the N-terminus provides a reactive thiol group for straightforward conjugation of cargo molecules.

Physicochemical Data

The fundamental properties of (Cys47)-HIV-1 tat (47-57) are summarized in the table below.



| Property | Value | Reference(s) |
|---------------------|-------------------------------------------------|--------------|
| Molecular Weight | 1499.80 g/mol | [1][2][3][4] |
| Chemical Formula | C58H114N32O13S | [1][2][3][4] |
| Amino Acid Sequence | Cys-Gly-Arg-Lys-Lys-Arg-Arg- Gln-Arg-Arg-Arg | |
| Purity | Typically >95% | - |
| Appearance | White to off-white solid/powder | _ |
| Solubility | Soluble in water | [4] |

Mechanism of Cellular Uptake

The primary function of (Cys47)-HIV-1 tat (47-57) is to traverse cellular membranes, a process that is still under active investigation. The prevailing understanding is that this highly cationic peptide initially interacts with negatively charged proteoglycans, such as heparan sulfate, on the cell surface. Following this initial binding, the peptide and its conjugated cargo can enter the cell through one of two primary pathways:

- Direct Translocation: The peptide may directly penetrate the plasma membrane, a process thought to involve the formation of transient pores or membrane destabilization.
- Endocytosis: The peptide-cargo complex can be internalized through various endocytic pathways, including macropinocytosis. A significant challenge with this route is the subsequent escape from endosomal vesicles to release the cargo into the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for the conjugation of cargo to (Cys47)-HIV-1 tat (47-57) and the subsequent analysis of its cellular uptake.

Protocol 1: Conjugation of a Fluorescent Probe via Thiol-Maleimide Chemistry



This protocol describes the labeling of (Cys47)-HIV-1 tat (47-57) with a maleimide-activated fluorescent dye.

Materials:

- (Cys47)-HIV-1 tat (47-57) peptide
- Maleimide-activated fluorescent probe (e.g., Alexa Fluor 488 C5 Maleimide)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Lyophilizer

Procedure:

- Peptide Dissolution: Dissolve (Cys47)-HIV-1 tat (47-57) in DMF at a concentration of 10 mg/mL.
- Dye Dissolution: Dissolve the maleimide-activated fluorescent probe in DMF at a concentration that allows for a 1.5-fold molar excess relative to the peptide.
- Conjugation Reaction: Slowly add the dissolved fluorescent probe to the peptide solution while gently vortexing. Allow the reaction to proceed for 2 hours at room temperature in the dark.
- Purification: Purify the fluorescently labeled peptide from unreacted dye using a sizeexclusion chromatography column equilibrated with PBS.
- Analysis: Confirm successful conjugation and assess purity via analytical HPLC and mass spectrometry.
- Lyophilization: Lyophilize the purified, labeled peptide for storage at -20°C or below.



Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol details the visualization of the intracellular localization of the fluorescently labeled Tat peptide.

Materials:

- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Fluorescently labeled (Cys47)-HIV-1 tat (47-57)
- Hoechst 33342 nuclear stain
- Paraformaldehyde (PFA)
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
- Peptide Treatment: Prepare a solution of the fluorescently labeled Tat peptide in serum-free DMEM at a final concentration of 5-10 μ M. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution.
- Incubation: Incubate the cells with the peptide solution for 1-2 hours at 37°C in a 5% CO2 incubator.



- Nuclear Staining: During the last 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 μ g/mL.
- Washing: Remove the peptide and stain solution and wash the cells three times with PBS to remove extracellular peptide.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Final Washes: Wash the cells twice with PBS.
- Imaging: Add fresh PBS to the dishes and visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the fluorescent peptide and the nuclear stain.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the percentage of cells that have internalized the fluorescently labeled peptide and the relative amount of uptake.

Materials:

- HeLa cells (or other suitable cell line)
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Fluorescently labeled (Cys47)-HIV-1 tat (47-57)
- PBS
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer

Procedure:

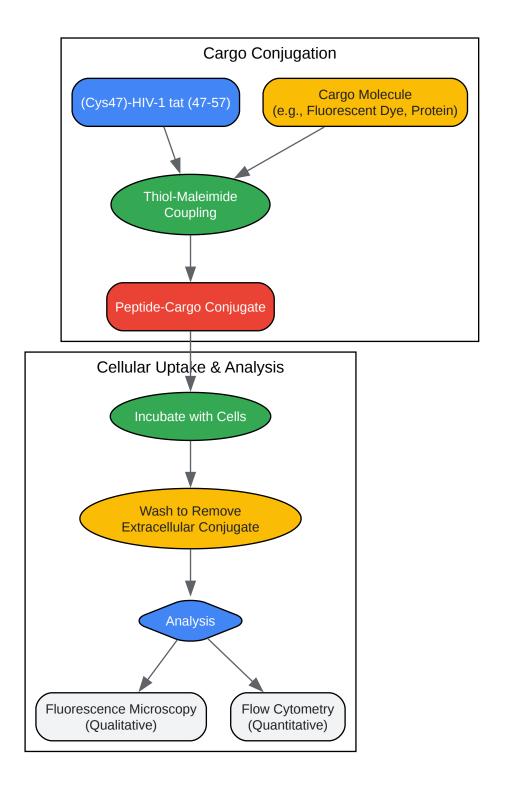


- Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with the fluorescently labeled Tat peptide as described in Protocol 2 (Steps 1-3). Include an untreated control well.
- Washing: Remove the peptide solution and wash the cells three times with cold PBS.
- Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
- Neutralization: Add complete medium (containing FBS) to neutralize the trypsin.
- Cell Collection: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 500 μL of cold PBS.
- Analysis: Analyze the cells on a flow cytometer, using the untreated cells to set the baseline fluorescence. Record the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of (Cys47)-HIV-1 tat (47-57).

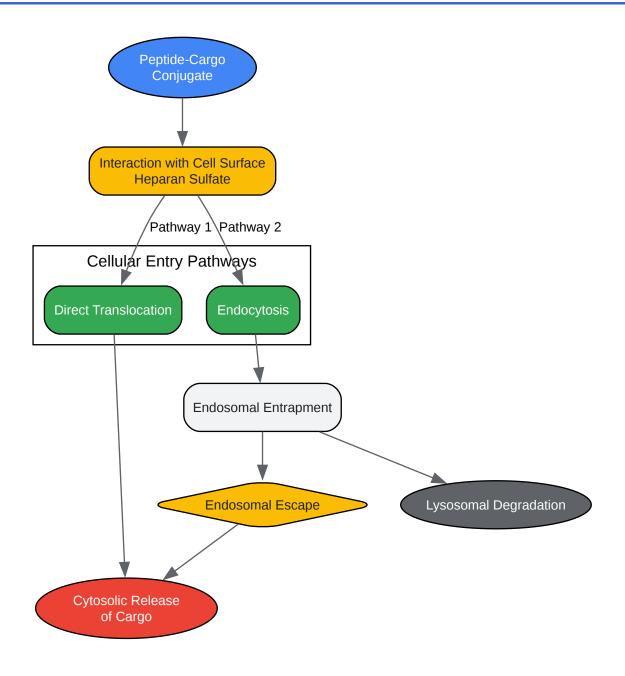




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Caption: General experimental workflow for cargo delivery using (Cys47)-HIV-1 tat (47-57).





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Caption: Putative cellular uptake pathways for (Cys47)-HIV-1 tat (47-57) conjugates.

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